molecular formula C13H19N3O2 B5632692 (3R*,4R*)-3-cyclopropyl-1-(6-methoxy-4-pyrimidinyl)-4-methyl-3-pyrrolidinol

(3R*,4R*)-3-cyclopropyl-1-(6-methoxy-4-pyrimidinyl)-4-methyl-3-pyrrolidinol

Cat. No. B5632692
M. Wt: 249.31 g/mol
InChI Key: JJSIFUYWFPBOQY-RNCFNFMXSA-N
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Description

The compound "(3R*,4R*)-3-cyclopropyl-1-(6-methoxy-4-pyrimidinyl)-4-methyl-3-pyrrolidinol" belongs to a class of organic molecules that have garnered interest due to their potential as intermediates in the synthesis of bioactive molecules. The compound's structure suggests a complex synthesis route and potential for diverse chemical reactions and properties.

Synthesis Analysis

Research on similar compounds indicates a range of synthetic strategies, including stereoselective approaches and 1,3-dipolar cycloaddition reactions. For instance, a stereoselective synthesis method for pyrrolidine derivatives showcases the complexity and precision required in constructing such molecules (Kotian et al., 2005). These methods emphasize the importance of stereochemistry in achieving the desired molecular configuration.

Molecular Structure Analysis

The structural determination of similar compounds has been achieved through crystallography and spectroscopic methods, providing insight into the molecular geometry and electronic structure. For example, the crystal structure determination of related compounds reveals the influence of substituents on the overall molecular conformation and stability (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

The compound's chemical reactivity can be inferred from studies on similar molecules, where Lewis acid catalyzed reactions and cycloadditions play a significant role in functionalizing the molecule or constructing complex frameworks (Lu & Shi, 2007). These reactions are crucial for introducing new functional groups or modifying existing ones.

Physical Properties Analysis

While specific studies on the physical properties of "(3R*,4R*)-3-cyclopropyl-1-(6-methoxy-4-pyrimidinyl)-4-methyl-3-pyrrolidinol" are not directly available, similar compounds' analysis suggests a range of melting points, solubilities, and crystal structures. These properties are influenced by the molecular structure and the nature of substituents.

Chemical Properties Analysis

The compound's chemical properties, such as acidity/basicity, reactivity towards oxidizing or reducing agents, and stability, can be elucidated through its functional groups and overall molecular structure. For example, pyridinols and their derivatives exhibit interesting antioxidant properties, suggesting potential reactivity patterns for our compound of interest (Wijtmans et al., 2004).

properties

IUPAC Name

(3R,4R)-3-cyclopropyl-1-(6-methoxypyrimidin-4-yl)-4-methylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-9-6-16(7-13(9,17)10-3-4-10)11-5-12(18-2)15-8-14-11/h5,8-10,17H,3-4,6-7H2,1-2H3/t9-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSIFUYWFPBOQY-RNCFNFMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C2CC2)O)C3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C2CC2)O)C3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-3-cyclopropyl-1-(6-methoxy-4-pyrimidinyl)-4-methyl-3-pyrrolidinol

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